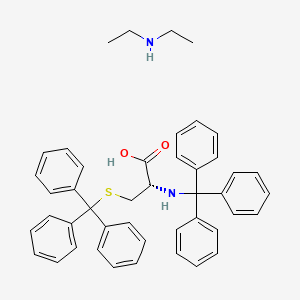
Trt-D-Cys(trt)-OH.DEA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trt-D-Cys(trt)-OH.DEA: is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes. This compound is often used in peptide synthesis due to its protective groups, which help in the formation of peptides without unwanted side reactions. The trityl (Trt) group is used to protect the thiol group of cysteine, preventing it from reacting during peptide synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Trt-D-Cys(trt)-OHDEA typically involves the protection of the thiol group of cysteine with a trityl group The process begins with the reaction of cysteine with trityl chloride in the presence of a base, such as triethylamine, to form the trityl-protected cysteineThe final product, Trt-D-Cys(trt)-OH.DEA, is obtained after purification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Trt-D-Cys(trt)-OH.DEA can undergo oxidation to form disulfide bonds, which are crucial in the formation of the three-dimensional structure of peptides and proteins.
Reduction: The disulfide bonds formed can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), iodine (I₂)
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Substitution: Trifluoroacetic acid (TFA)
Major Products Formed:
Oxidation: Disulfide-bonded peptides
Reduction: Free thiol peptides
Substitution: Free thiol cysteine derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Trt-D-Cys(trt)-OH.DEA is widely used in solid-phase peptide synthesis (SPPS) due to its ability to protect the thiol group of cysteine, preventing unwanted side reactions during peptide elongation .
Biology: In biological research, this compound is used to study the role of cysteine residues in protein folding and function. The protected thiol group allows for selective modification and labeling of cysteine residues in proteins .
Medicine: this compound is used in the development of peptide-based therapeutics. The protection of the thiol group ensures the stability of the peptide during synthesis and storage, making it suitable for pharmaceutical applications .
Industry: In the industrial sector, this compound is used in the large-scale production of peptides for various applications, including drug development, diagnostics, and research .
Wirkmechanismus
The primary mechanism of action of Trt-D-Cys(trt)-OH.DEA involves the protection of the thiol group of cysteine. The trityl group prevents the thiol group from participating in unwanted side reactions during peptide synthesis. This allows for the selective formation of disulfide bonds, which are crucial for the proper folding and stability of peptides and proteins .
Vergleich Mit ähnlichen Verbindungen
Fmoc-Cys(Trt)-OH: Similar to Trt-D-Cys(trt)-OH.DEA, this compound also uses the trityl group to protect the thiol group of cysteine.
Fmoc-Cys(Thp)-OH: This compound uses the tetrahydropyranyl (Thp) group instead of the trityl group for thiol protection.
Fmoc-Cys(StBu)-OH: This compound uses the tert-butyl (StBu) group for thiol protection, providing an alternative to the trityl group.
Uniqueness: this compound is unique due to its use of the trityl group for thiol protection, which is particularly effective in preventing unwanted side reactions during peptide synthesis. This makes it a valuable tool in the synthesis of complex peptides and proteins .
Eigenschaften
Molekularformel |
C45H46N2O2S |
|---|---|
Molekulargewicht |
678.9 g/mol |
IUPAC-Name |
N-ethylethanamine;(2S)-2-(tritylamino)-3-tritylsulfanylpropanoic acid |
InChI |
InChI=1S/C41H35NO2S.C4H11N/c43-39(44)38(42-40(32-19-7-1-8-20-32,33-21-9-2-10-22-33)34-23-11-3-12-24-34)31-45-41(35-25-13-4-14-26-35,36-27-15-5-16-28-36)37-29-17-6-18-30-37;1-3-5-4-2/h1-30,38,42H,31H2,(H,43,44);5H,3-4H2,1-2H3/t38-;/m1./s1 |
InChI-Schlüssel |
KDZHSXHLDXEGGC-XVYLPRMCSA-N |
Isomerische SMILES |
CCNCC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@H](CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)O |
Kanonische SMILES |
CCNCC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-Bromophenyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}propan-1-one](/img/structure/B12279903.png)


![4-[4-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12279921.png)

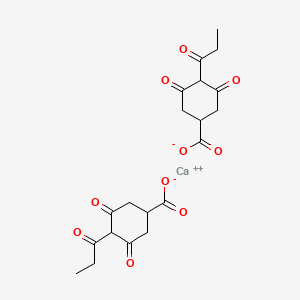
![Hydroxylamine,O-[(5-fluoro-2-pyridinyl)methyl]-](/img/structure/B12279961.png)
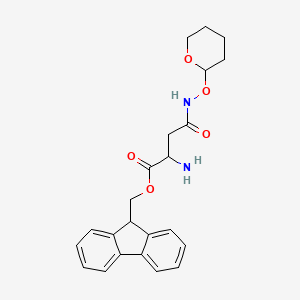
![O8-benzyl O3-methyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B12279966.png)
![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-amino-8-nitro-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12279969.png)
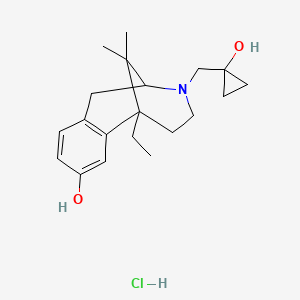
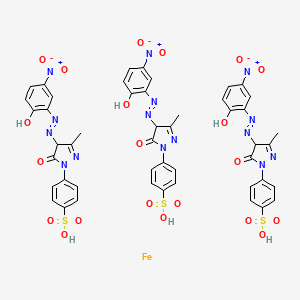
![N-[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12279978.png)
![1,7,7-Trimethyl-3-morpholin-4-ylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12279982.png)
